

Application Notes and Protocols: Lactose Monohydrate in Infant Formula Production

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Compound of Interest

Compound Name: *Lactose-monohydrat*

Cat. No.: *B13396421*

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Introduction

Lactose monohydrate, a disaccharide composed of glucose and galactose, is the primary carbohydrate source in infant formula, mimicking the composition of human breast milk. Its use is critical for providing energy, supporting the development of a healthy gut microbiome, and aiding in the absorption of minerals.[1][2] The physical and chemical properties of lactose monohydrate are crucial for the quality, stability, and nutritional value of the final infant formula product. These application notes provide detailed information on the specifications, analytical protocols, and manufacturing integration of infant formula grade lactose monohydrate.

Data Presentation: Specifications for Infant Formula Grade Lactose Monohydrate

The quality of lactose monohydrate used in infant formula is governed by stringent specifications to ensure the safety and nutritional adequacy of the product for infants. The following tables summarize the key chemical, physical, and microbiological parameters for infant formula grade lactose monohydrate.

Table 1: Chemical and Physical Specifications

Parameter	Units of Measure	Limits
Lactose	% (dry basis)	99.0 minimum
Protein	% (dry basis)	0.30 maximum
Ash (sulphated)	% (dry basis)	0.30 maximum
Total Moisture	% (as-is basis)	6.0 maximum
pH (10% solution)	-	4.5 - 7.5
Scorched Particles	mg/25g	7.5 maximum
Absorbance (400 nm)	-	Max 0.04
Protein & Light-Absorbing Impurities @ 210-220 nm	Absorbance	Max 0.25
Protein & Light-Absorbing Impurities @ 270-300 nm	Absorbance	Max 0.07
Water Content (Karl Fischer)	%	4.5 - 5.5
Specific Rotation	degrees	+54.4 to +55.9
Sources: [1] [3] [4]		

Table 2: Particle Size Specifications

Sieve Size (Mesh)	% Pass Through
40	80 minimum
100	80 minimum
200	80 minimum
Source: [4]	

Note: Specific particle size requirements may vary depending on the manufacturer and the specific application (e.g., dry blending vs. wet processing).[4]

Table 3: Limits for Contaminants

Contaminant	Units of Measure	Limits
Aluminum (Al)	mg/kg	1.00 maximum
Tin (Sn)	mg/kg	10.00 maximum
Arsenic (As)	mg/kg	0.05 maximum
Lead (Pb)	mg/kg	0.02 maximum
Mercury (Hg)	mg/kg	0.03 maximum
Manganese (Mn)	mg/kg	0.20 maximum
Copper (Cu)	mg/kg	2.00 maximum
Cadmium (Cd)	mg/kg	0.02 maximum
Nitrites	mg/kg	2 maximum
Nitrates	mg/kg	50 maximum
Aflatoxin M1	µg/kg	Not detected

Source:[3]

Table 4: Microbiological Specifications

Parameter	Units of Measure	Limits
Total Aerobic Microbial Count	CFU/g	≤ 100
Total Yeast and Mould Count	CFU/g	≤ 50
Bile Tolerant Gram-negative Bacteria	in 1 g	Absent
Escherichia coli	in 1 g	Absent
Pseudomonas aeruginosa	in 1 g	Absent
Staphylococcus aureus	in 1 g	Absent
Salmonella	in 25 g	Absent

Source:[5]

Experimental Protocols

Accurate quantification of lactose in infant formula is essential for quality control and to ensure the product meets nutritional labeling requirements. Several analytical methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This is a widely used method for the determination of lactose in food products.

A. Principle: The lactose in the sample is extracted and separated from other components using an HPLC system. The concentration is then determined using a refractive index detector.

B. Sample Preparation:

- Accurately weigh approximately 7.5 g of the powdered infant formula sample into a 50 mL glass beaker and record the weight.[6]
- Add a stir bar and approximately 30 mL of distilled water at ~40°C.[6]

- Mix on a magnetic stir plate for approximately 15 minutes.[6]
- Quantitatively transfer the mixture to a 50 mL volumetric flask.[6]
- Dilute to the mark with distilled water.[6]
- For samples with high protein and fat content, a clarification step using Carrez precipitation may be necessary to remove interferences.
- Filter the sample through a 0.45 µm syringe filter before injection.

C. HPLC-RID Instrumental Parameters:

Parameter	Specification
Column	Amino-based column (e.g., Prevail Carbohydrate ES, 4.6 x 250mm, 5µm)
Mobile Phase	Acetonitrile:Water (e.g., 65:35 v/v)
Flow Rate	1.0 mL/min
Column Temperature	35°C
Injection Volume	20 µL
Detector	Refractive Index Detector (RID)
Source:[7]	

D. Data Analysis: A calibration curve is generated using lactose standards of known concentrations. The lactose concentration in the sample is determined by comparing its peak area to the calibration curve.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

IC-PAD offers a robust and sensitive solution for analyzing low lactose content, especially in complex matrices like infant formula.[8]

A. Principle: The sample is injected into an ion chromatography system where lactose is separated on a high-pH anion-exchange column. The separated lactose is then detected electrochemically using a pulsed amperometric detector.

B. Sample Preparation: Sample preparation is similar to the HPLC-RID method. For low-lactose or lactose-free products, a larger sample size may be used. Automated inline dialysis can also be employed for sample cleanup, which saves time and reagents by eliminating the need for Carrez precipitation.[8]

C. IC-PAD Instrumental Parameters:

Parameter	Specification
Column	High-pH anion-exchange column (e.g., Dionex CarboPac™ PA210-Fast-4μm, 2 × 150 mm)
Eluent	KOH gradient (e.g., from 8 to 100 mM)
Flow Rate	As per column specifications
Column Temperature	45°C
Injection Volume	3.5 μL
Detection	Pulsed Amperometric Detection (PAD) with a gold working electrode and Ag/AgCl reference electrode
Source:[9]	

D. Data Analysis: Quantification is achieved by comparing the peak area of lactose in the sample to a calibration curve prepared from lactose standards.

Enzymatic Method

This method is simple, accurate, and sensitive, particularly for low-lactose or lactose-free products.[10]

A. Principle: The assay is based on the hydrolysis of lactose to D-glucose and D-galactose by the enzyme β -galactosidase. The amount of D-glucose released is then determined in a

subsequent enzymatic reaction, and the lactose concentration is calculated from this.[10]

B. Sample Preparation:

- Prepare a "ready-to-feed" sample by reconstituting the infant formula powder in warm water according to the manufacturer's instructions.[10]
- Pre-treatment steps are included to clarify and deproteinate the sample and to remove any free D-glucose that may be present, allowing for accurate measurement of lactose at very low levels.[10]

C. Assay Procedure: The procedure typically involves a sequential assay in a reaction cuvette. First, any free D-glucose in the sample is measured. Then, β -galactosidase is added to hydrolyze the lactose, and the newly formed D-glucose is measured. The free glucose measurement is typically completed within 10 minutes, and the subsequent lactose measurement takes about 15 minutes.[10]

D. Data Analysis: The lactose concentration is calculated based on the amount of D-glucose produced after the addition of β -galactosidase.

Visualizations

Lactose Metabolism in Infants

Lactose is hydrolyzed in the small intestine by the enzyme lactase into its constituent monosaccharides, glucose and galactose. These are then absorbed and enter the bloodstream. Galactose is primarily metabolized in the liver via the Leloir pathway.

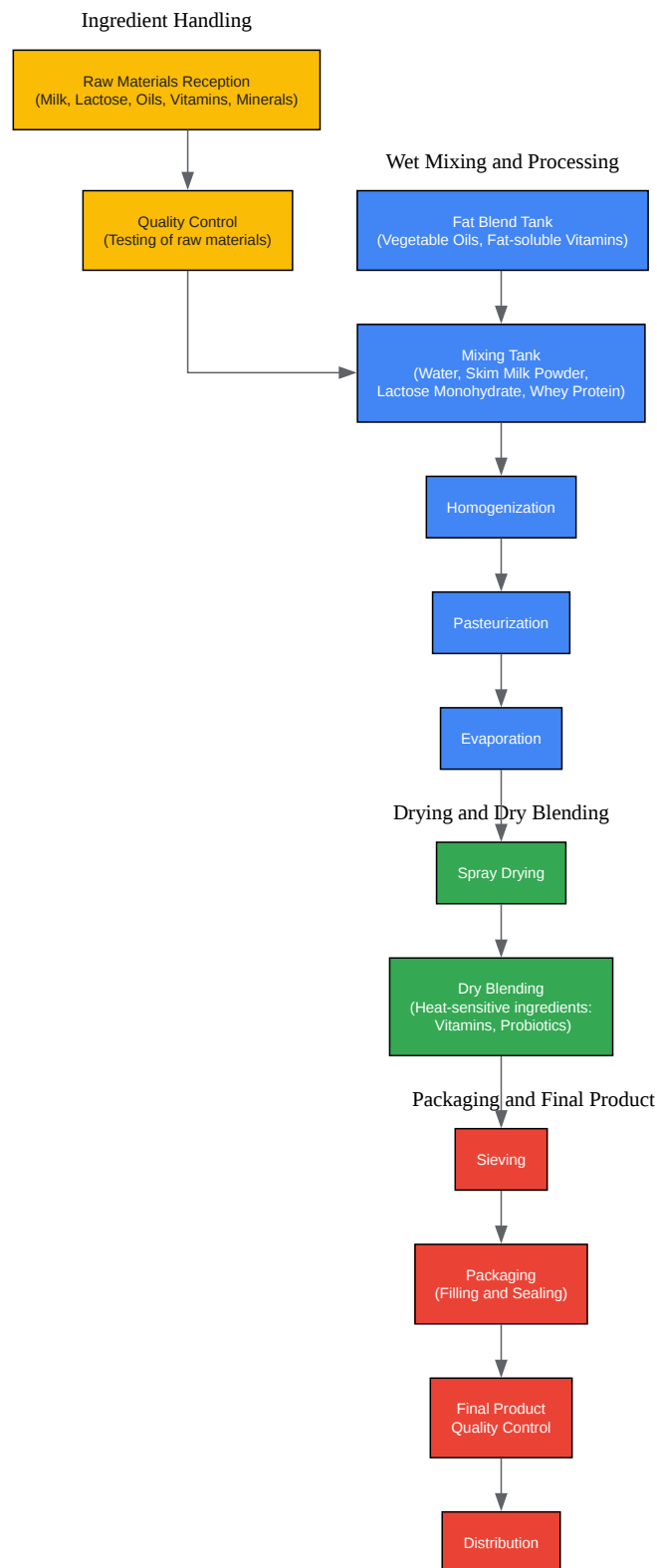


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Caption: Simplified pathway of lactose digestion and galactose metabolism in infants.

Infant Formula Production Workflow (Wet-Mixing Process)

The wet-mixing process is a common method for manufacturing powdered infant formula, ensuring a homogeneous distribution of all ingredients.



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Caption: Overview of the wet-mixing process for powdered infant formula production.

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